N-Ethyl-3-(3-nitrophenyl)benzamide
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Overview
Description
N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group and a nitrophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with ethylamine. The process can be summarized as follows:
Nitration: The nitration of benzoic acid to form 3-nitrobenzoic acid.
Amidation: The reaction of 3-nitrobenzoic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride (NaH).
Major Products Formed
Reduction: N-Ethyl-3-(3-aminophenyl)benzamide.
Substitution: Various N-alkyl or N-aryl derivatives of 3-(3-nitrophenyl)benzamide.
Scientific Research Applications
N-Ethyl-3-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(3-nitrophenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
Uniqueness
N-Ethyl-3-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group and the ethyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group in the meta position may result in different electronic and steric effects compared to its para-substituted analogs.
Properties
IUPAC Name |
N-ethyl-3-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALPEQSCKHJNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742871 |
Source
|
Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-02-1 |
Source
|
Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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